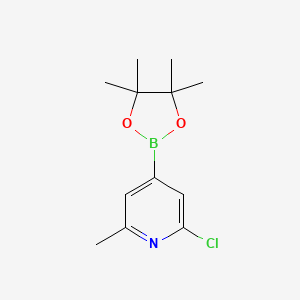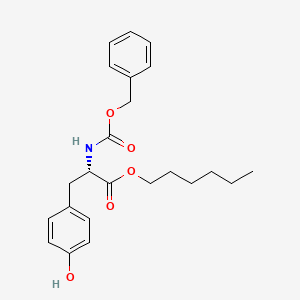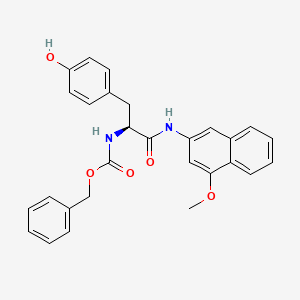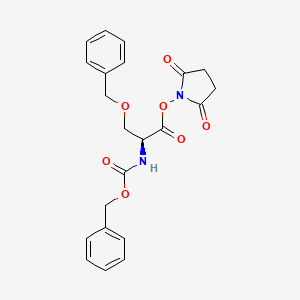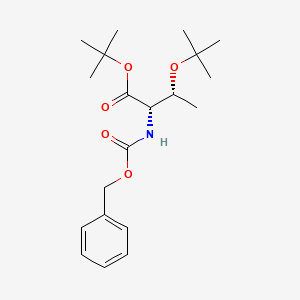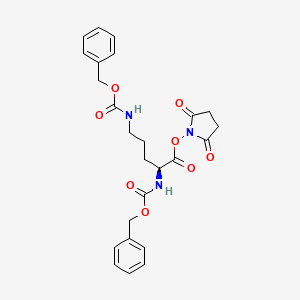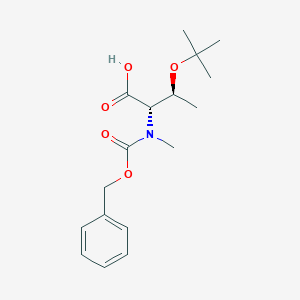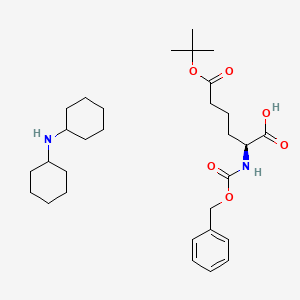
Z-Asp(osu)-ome
Vue d'ensemble
Description
Z-Asp(osu)-ome is a chemical compound with the molecular formula C20H24N2O8 . It is also known as N-Cbz-β-t-butyl-L-aspartic acid N-hydroxysuccinimide ester, Z-L-aspartic acid 4-tert-butyl-1-(N-succinimidyl) ester . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular weight of Z-Asp(osu)-ome is 420.4 g/mol . The InChI string representation of its structure isInChI=1S/C20H24N2O8/c1-20(2,3)29-17(25)11-14(18(26)30-22-15(23)9-10-16(22)24)21-19(27)28-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,27)/t14-/m0/s1 . The Canonical SMILES representation is CC(C)(C)OC(=O)CC@@HON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 . Physical And Chemical Properties Analysis
Z-Asp(osu)-ome has a molecular weight of 420.4 g/mol . It has one hydrogen bond donor and eight hydrogen bond acceptors . The XLogP3-AA value is 1.3 .Applications De Recherche Scientifique
Cardioprotection in Ischemia/Reperfusion Injury : Z-Val-Ala-Asp(OMe) has been shown to reduce myocardial reperfusion injury in vivo by attenuating cardiomyocyte apoptosis within the ischemic area at risk (Yaoita et al., 1998).
Inhibition of Apoptosis in Cellular Processes : The compound has been found to inhibit apoptosis by preventing the processing of CPP32 to its active form, suggesting its potential in developing novel inhibitors of apoptosis (Slee et al., 1996).
Neuroprotection in Brain Injury : Studies indicate that Z-Val-Ala-Asp(OMe) reduces ischemic damage in the brain when injected up to 9 hours after reperfusion, highlighting its role in neuroprotection and potential application in treating neurodegenerative disorders (Fink et al., 1998).
Synthesis of Sweet Aspartyl Dipeptide Analogs : The enzymatic peptide synthesis of sweet dipeptide analogs using Z-Asp-OMe demonstrates its utility in producing sweeteners (Lee, 1992).
Potential in Biotransformation Processes : Z-Asp-OMe, used in enzymatic reactions, shows increased product yield in the presence of molecularly imprinted polymers, suggesting its applicability in enhancing product yields in biotransformation processes (Ye et al., 1999).
Influence in Renal Ischemia-Reperfusion : Research suggests that Z-Val-Ala-Asp(OMe) can prevent renal apoptosis and up-regulation of chemokines like KC and MIP-2, potentially mitigating the effects of ischemia-reperfusion in renal tissue (Daemen et al., 2001).
Safety and Hazards
Propriétés
IUPAC Name |
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl (2S)-2-(phenylmethoxycarbonylamino)butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O8/c1-25-16(23)12(9-15(22)27-19-13(20)7-8-14(19)21)18-17(24)26-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,18,24)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRDCYKLERFBCM-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Asp(osu)-ome | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





